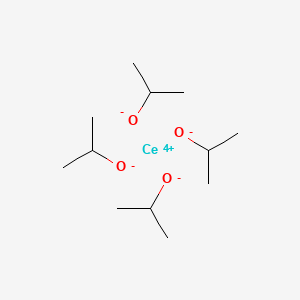
Isopropoxido de cerio(IV)
Descripción general
Descripción
Cerium (IV) isopropoxide is a chemical compound with the molecular formula C12H28CeO4 . It is used to catalyze diastereoselective pinacol couplings and forms diketonates, which hydrolyze to CeO2 particles . These CeO2 particles have the potential for ion conduction .
Synthesis Analysis
The reaction between cerium isopropoxide [Ce 2 (OPr i) 8 (Pr i OH) 2] and hexafluoroisopropyl alcohol (Hhfip) in THF at room temperature results in the formation of [Ce (hfip) 4 (THF) 2 (Pr i OH) x ] . More stable compounds namely [Ce (hfip) 4 (diglyme)], [Ce (hfip) 4 (bipy) 2] and [Ce (hfip) 4 (tmen)] are obtained if the alcoholysis is achieved in the presence of a Lewis base .
Molecular Structure Analysis
The cerium atom in Cerium (IV) isopropoxide is six-coordinated . The CF3 groups form nearly a crown with the cerium atom . The metallic anion [Ce (hfip) 6] 2– and the [Hpmdien] + cations are associated by a short F · · · C contact (3.15 Å) .
Chemical Reactions Analysis
Cerium (IV) isopropoxide is used to catalyze diastereoselective pinacol couplings . It forms diketonates, which hydrolyze to CeO2 particles .
Physical And Chemical Properties Analysis
Cerium (IV) isopropoxide has a molecular formula of C12H28CeO4 and an average mass of 376.464 Da . It has 4 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds . Its polar surface area is 37 Å 2 .
Aplicaciones Científicas De Investigación
Catalizador en acoplamientos pinacol diastereoselectivos
El isopropoxido de cerio(IV) se utiliza para catalizar acoplamientos pinacol diastereoselectivos . Esta reacción es un paso clave en la síntesis de muchos compuestos orgánicos complejos, lo que hace que el isopropoxido de cerio(IV) sea una herramienta valiosa en la química orgánica.
Formación de diquetonatos
Este compuesto forma diquetonatos, que son compuestos orgánicos que contienen dos grupos ceto . Estos diquetonatos tienen una amplia gama de aplicaciones, incluida su utilización como precursores para la preparación de óxidos metálicos y como ligandos en química de coordinación.
Producción de partículas de óxido de cerio (CeO2)
El isopropoxido de cerio(IV) se hidroliza para formar partículas de CeO2 . Estas partículas tienen posibles aplicaciones en varios campos debido a sus propiedades únicas.
Conducción iónica
Las partículas de CeO2 formadas a partir del isopropoxido de cerio(IV) tienen el potencial para la conducción iónica . Esto los hace útiles en el desarrollo de electrolitos sólidos para celdas de combustible y otros dispositivos.
Electrolito sólido en celdas de combustible
El óxido de cerio(IV), que puede derivarse del isopropoxido de cerio(IV), se aplica como electrolito sólido en celdas de combustible . Esta aplicación es crucial en el desarrollo de tecnologías energéticas limpias y eficientes.
Co-catalizador en varias reacciones
El óxido de cerio(IV) también puede emplearse como co-catalizador en una serie de reacciones . Esto amplía el alcance de las reacciones en las que se puede utilizar este compuesto, mejorando la eficiencia y la selectividad de estas reacciones.
Antioxidante
El óxido de cerio(IV) también se utiliza como antioxidante . Esta aplicación es particularmente importante en el campo de la biología y la medicina, donde puede ayudar a proteger las células del daño causado por las especies reactivas del oxígeno.
Catalizador de oxidación de hidrocarburos a alta temperatura
El óxido de cerio(IV) se utiliza como catalizador de oxidación de hidrocarburos a alta temperatura en hornos de autolimpieza . Esta aplicación destaca la utilidad del compuesto en tecnologías prácticas y cotidianas.
Mecanismo De Acción
Target of Action
Cerium (IV) isopropoxide primarily targets oxalic acid and dicarboxylic acids . It is used to catalyze diastereoselective pinacol couplings . The compound forms diketonates, which hydrolyze to CeO2 particles . These CeO2 particles have the potential for ion conduction .
Mode of Action
The interaction of Cerium (IV) isopropoxide with its targets involves a redox reaction, where the rate-limiting step is the redox decomposition of the intermediate complex . This interaction is part of the Belousov–Zhabotinsky oscillating reaction (BZ reaction) catalyzed by cerium ions . The compound forms intermediate complexes with oxalic acid anions and sulfate background anions .
Biochemical Pathways
The biochemical pathway affected by Cerium (IV) isopropoxide involves the oxidation of oxalic acid by cerium (IV) in a sulfuric acid medium . This process includes two parallel reaction pathways, each characterized by a different cerium (IV)–oxalate intermediate complex . These complexes have similar reactivity, possibly due to the similarity of the structure of their inner coordination spheres and the inner-sphere mechanism of electron transfer in the complexes .
Pharmacokinetics
The compound is known to be volatile , suggesting that it may have unique absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of Cerium (IV) isopropoxide is the formation of CeO2 particles through the hydrolysis of diketonates . These particles have the potential for ion conduction , which could have various molecular and cellular effects.
Action Environment
The action of Cerium (IV) isopropoxide is influenced by environmental factors such as the presence of a sulfuric acid medium . The compound is also used only outdoors or in a well-ventilated area , suggesting that air circulation may influence its action, efficacy, and stability. Additionally, the compound should be kept away from heat, sparks, open flames, and hot surfaces , indicating that these factors could potentially affect its stability and efficacy.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Cerium (IV) isopropoxide is known to catalyze diastereoselective pinacol couplings . It forms diketonates, which hydrolyze to cerium oxide (CeO2) particles . These CeO2 particles have the potential for ion conduction .
Cellular Effects
The cellular effects of Cerium (IV) isopropoxide are primarily observed through its hydrolysis product, CeO2 particles. These particles have shown promise as antioxidant and radioprotective agents in cell culture models
Molecular Mechanism
The molecular mechanism of Cerium (IV) isopropoxide involves its hydrolysis to CeO2 particles . These particles can exhibit redox catalytic activity due to the co-existence of cerium(III) and cerium(IV) oxidation states
Temporal Effects in Laboratory Settings
It is known that it forms diketonates, which hydrolyze to CeO2 particles
Dosage Effects in Animal Models
The effects of Cerium (IV) isopropoxide at different dosages in animal models are not well studied. It is known that nanoparticles like CeO2 can have different effects based on their concentration
Metabolic Pathways
It is known to form CeO2 particles through hydrolysis
Transport and Distribution
It is known to form CeO2 particles
Subcellular Localization
The subcellular localization of Cerium (IV) isopropoxide is not well studied. It is known that the CeO2 particles it forms can have different effects based on their localization within cells
Propiedades
IUPAC Name |
cerium(4+);propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H7O.Ce/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBBBOXRROHVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28CeO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560733 | |
| Record name | Cerium(4+) tetrapropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63007-83-0 | |
| Record name | Cerium(4+) tetrapropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cerium(IV) isopropoxide isopropanol adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Bromomethyl)phenyl]acetic acid](/img/structure/B1601732.png)
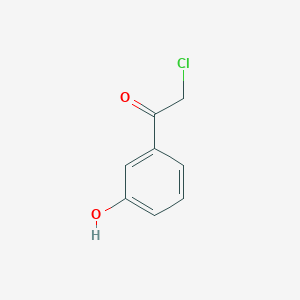

![N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine](/img/structure/B1601736.png)

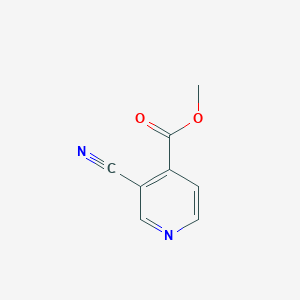
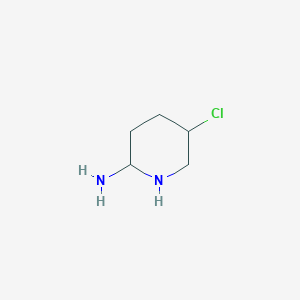
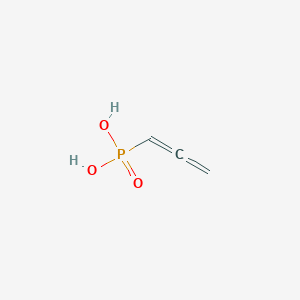
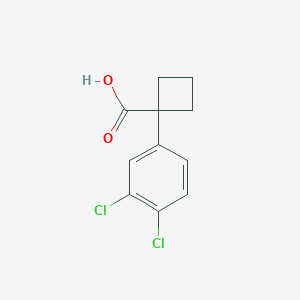
![3-[(tert-Butoxycarbonyl)amino]propyl 4-methylbenzenesulfonate](/img/structure/B1601747.png)
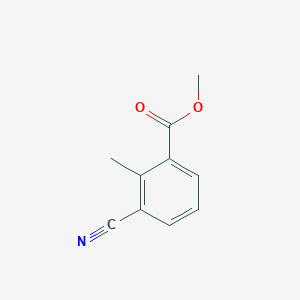

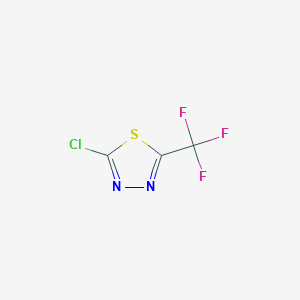
![6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1601755.png)